molecular formula C14H14O2Te2 B13771721 Bis(2-methoxyphenyl)ditellane CAS No. 56821-76-2

Bis(2-methoxyphenyl)ditellane

Cat. No.: B13771721
CAS No.: 56821-76-2
M. Wt: 469.5 g/mol
InChI Key: GWLQNUJKGOTBEI-UHFFFAOYSA-N
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Description

Bis(2-methoxyphenyl)ditellane: is an organotellurium compound with the molecular formula C14H14O2Te2 It is characterized by the presence of two methoxyphenyl groups attached to a ditellane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyphenyl)ditellane typically involves the reaction of 2-methoxyphenyl telluride with tellurium tetrachloride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

    Starting Materials: 2-methoxyphenyl telluride and tellurium tetrachloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically using nitrogen or argon gas.

    Reducing Agent: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction of tellurium tetrachloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as described above. The key considerations for industrial production include maintaining an inert atmosphere, controlling reaction temperature, and ensuring the purity of starting materials.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyphenyl)ditellane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: It can be reduced to form tellurium-containing anions.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.

Major Products Formed:

    Oxidation Products: Tellurium oxides.

    Reduction Products: Tellurium-containing anions.

    Substitution Products: Compounds with substituted functional groups in place of the methoxy groups.

Scientific Research Applications

Chemistry: Bis(2-methoxyphenyl)ditellane is used as a precursor in the synthesis of various organotellurium compounds. It is also studied for its unique reactivity and potential as a catalyst in organic reactions.

Biology: The compound’s potential biological activity is of interest, particularly in the study of tellurium-containing compounds’ effects on biological systems. Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

Medicine: While not widely used in medicine, this compound’s unique properties make it a candidate for further investigation in drug development, particularly in the design of tellurium-based pharmaceuticals.

Industry: In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of bis(2-methoxyphenyl)ditellane involves its interaction with molecular targets through its tellurium atoms. The compound can form coordination complexes with various metals, influencing their reactivity and stability. The exact molecular pathways and targets are still under investigation, but its ability to undergo redox reactions and form stable complexes is central to its activity.

Comparison with Similar Compounds

    Bis(2-pyridyl)ditellane: Similar in structure but contains pyridyl groups instead of methoxyphenyl groups.

    Bis(2-methoxyphenyl)disulfide: Contains sulfur atoms instead of tellurium atoms.

Uniqueness: Bis(2-methoxyphenyl)ditellane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to sulfur or selenium analogs

Properties

CAS No.

56821-76-2

Molecular Formula

C14H14O2Te2

Molecular Weight

469.5 g/mol

IUPAC Name

1-methoxy-2-[(2-methoxyphenyl)ditellanyl]benzene

InChI

InChI=1S/C14H14O2Te2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3

InChI Key

GWLQNUJKGOTBEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1[Te][Te]C2=CC=CC=C2OC

Origin of Product

United States

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